molecular formula C25H23NO10 B3831620 Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate

Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate

Cat. No.: B3831620
M. Wt: 497.4 g/mol
InChI Key: CIBVHXMJGRHACL-UHFFFAOYSA-N
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Description

Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate is a complex organic compound that features a unique combination of functional groups, including a chromone moiety and a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate typically involves multiple steps:

    Formation of the Benzodioxane Ring: The initial step involves the synthesis of the benzodioxane ring, which can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Chromone Synthesis: The chromone moiety is synthesized separately through the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate under basic conditions.

    Coupling Reaction: The benzodioxane and chromone intermediates are then coupled through an etherification reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Esterification: The final step involves the esterification of the coupled product with dimethyl butanedioate in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and enzyme activities.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate: Unique due to its combination of benzodioxane and chromone moieties.

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar in structure but with different functional groups and biological activities.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: Similar benzodioxane ring but different substituents and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO10/c1-31-23(28)11-18(25(30)32-2)26-22(27)13-35-15-4-5-16-20(10-15)36-12-17(24(16)29)14-3-6-19-21(9-14)34-8-7-33-19/h3-6,9-10,12,18H,7-8,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBVHXMJGRHACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]butanedioate

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